molecular formula C16H19N3O4 B2916148 N1-(2-methoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898411-19-3

N1-(2-methoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2916148
CAS RN: 898411-19-3
M. Wt: 317.345
InChI Key: RDHDMXQXWGPFLD-UHFFFAOYSA-N
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Description

N1-(2-methoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C16H19N3O4 and its molecular weight is 317.345. The purity is usually 95%.
BenchChem offers high-quality N1-(2-methoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-methoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Biological Agent

This compound has been studied for its potential as a biological agent. The structure of the compound suggests it could be used in the synthesis of metal complexes with potential biological applications. These applications include acting as antiviral , anticancer , antimicrobial , and anti-inflammatory agents .

DPPH Radical Scavenging

The compound’s derivatives have shown significant results in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. This indicates its potential use in antioxidant therapies and its ability to neutralize free radicals .

Anticancer Activity

Research indicates that the compound and its derivatives may exhibit moderate to good anticancer activity against various cell lines, such as A549 (lung carcinoma) , Jurkat (T-cell leukemia) , and K562 (chronic myelogenous leukemia) .

Coordination Chemistry

The compound’s ability to act as a chelating agent due to its donor sites like O, N, and S makes it valuable in the field of coordination chemistry. This could lead to the development of novel coordination compounds with diverse applications .

Nonlinear Optics (NLO)

Due to the presence of azo derivatives and chromophore groups, this compound could be utilized in the development of materials for nonlinear optics . These materials are essential for creating optical switches and modulators .

Dye-Sensitized Solar Cells

The compound’s structure, particularly the azo group and its derivatives, suggests its use in dye-sensitized solar cells . These solar cells are a cost-effective alternative to traditional photovoltaic cells and are used in converting solar energy into electrical energy .

Sensor Development

The compound’s derivatives could be applied in the creation of sensors due to their color-changing properties upon interaction with various analytes. This makes them suitable for use in chemical sensors and biosensors .

Therapeutic Agent Research

Given the compound’s structural diversity and the presence of benzothiazole-related molecules, it could be a candidate for the discovery of new therapeutic agents. This includes a wide range of biological activities, potentially leading to the development of new medications .

properties

IUPAC Name

N-(2-methoxyethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-23-6-4-17-15(21)16(22)18-12-7-10-3-2-5-19-13(20)9-11(8-12)14(10)19/h7-8H,2-6,9H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHDMXQXWGPFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326415
Record name N-(2-methoxyethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677593
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N1-(2-methoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

CAS RN

898411-19-3
Record name N-(2-methoxyethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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